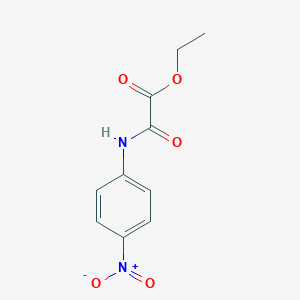

Ethyl (4-Nitrophenylamino) Oxoacetate

Description

Contextualization within N-Aryl Oxoacetate Chemistry

Ethyl (4-nitrophenylamino) oxoacetate belongs to the broader class of compounds known as N-aryl oxoacetates or N-aryl oxamates. These molecules are characterized by an N-aryl amide linked to an α-ketoester functionality. The chemistry of N-aryl oxoacetates is rich and varied, largely dictated by the interplay of the electron-withdrawing α-keto and ester groups and the electronic nature of the N-aryl substituent.

The synthesis of N-aryl oxoacetates can be achieved through several methods. A common approach involves the reaction of an aniline (B41778) derivative with an oxalyl chloride derivative, such as ethyl oxalyl chloride. Another method involves the transformation of N-alkylated anilines using reagents like ethyl 2-diazoacetoacetate in the presence of a rhodium catalyst. lookchem.com The reactivity of N-aryl oxoacetates is centered around several key features. The amide C-N bond can be cleaved under certain conditions, and the α-keto group can participate in various nucleophilic addition and condensation reactions. The aryl ring itself can undergo electrophilic substitution reactions, with the substitution pattern influenced by the electronic nature of the oxoacetate side chain.

Significance in Contemporary Organic Synthesis and Biological Sciences

The significance of this compound in contemporary organic synthesis stems from its role as a versatile building block. lookchem.com The presence of multiple functional groups—the ester, the amide, the keto group, and the nitroaryl moiety—provides chemists with a range of handles for molecular elaboration. For instance, the nitro group can be readily reduced to an amine, which can then be further functionalized, opening pathways to a variety of substituted aniline derivatives. This versatility allows for its use in the construction of heterocyclic compounds and other complex molecular scaffolds that are of interest in medicinal chemistry and materials science.

In the realm of biological sciences, while direct studies on the biological activity of this compound are not extensively documented in publicly available research, the structural motif is present in molecules with known biological activities. For example, derivatives of N-aryl oxoacetates have been investigated for their herbicidal properties. bris.ac.uk Specifically, compounds based on the structure of Ketol-acid reductoisomerase (KARI) inhibitor IpOHA have shown herbicidal effects. bris.ac.uk Furthermore, the nitrophenylamino moiety is a feature in some compounds designed as tyrosinase inhibitors, suggesting that derivatives of this compound could be explored for similar applications. chemicalbook.comnih.gov The general class of N-aryl compounds is of significant interest in the development of pharmaceuticals and agrochemicals. lookchem.com

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₅ | lookchem.com |

| Molecular Weight | 238.20 g/mol | lookchem.com |

| Appearance | Pale Yellow Crystalline Solid | lookchem.comchemicalbook.com |

| Melting Point | 172-173 °C | lookchem.comchemicalbook.com |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate (B1210297) | chemicalbook.com |

| CAS Number | 5416-11-5 | lookchem.com |

Spectroscopic Data (Predicted)

| ¹H NMR | Predicted Chemical Shift (ppm) |

| Ethyl-H (t) | ~1.4 |

| Ethyl-H (q) | ~4.4 |

| Aromatic-H (d) | ~8.0-8.3 |

| NH (s) | ~9.0-10.0 |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| CH₃ | ~14 |

| CH₂ | ~62 |

| Aromatic C | ~118-145 |

| C=O (ester) | ~160 |

| C=O (keto) | ~180-190 |

| IR Spectroscopy | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | ~3300 |

| C=O Stretch (ester) | ~1730 |

| C=O Stretch (keto) | ~1680 |

| NO₂ Stretch | ~1520, 1350 |

Structure

3D Structure

Properties

IUPAC Name |

ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2, Array | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethyl acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethyl_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022001 | |

| Record name | Ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor. | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10% | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

In the 85-88% grade, the major constituent other than ethyl acetate is ethanol. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, volatile, Colorless liquid | |

CAS No. |

141-78-6 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76845O8NMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, ethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AH52C768.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies and Strategies for Ethyl 4 Nitrophenylamino Oxoacetate

Established Synthetic Routes to Ethyl (4-Nitrophenylamino) Oxoacetate

The construction of this compound typically relies on the formation of the central N-C bond of the amide group, a reaction commonly achieved through amination.

Amination Reactions in Oxoacetate Synthesis

The primary method for forming the N-phenyl bond in N-aryloxamates like this compound is through the acylation of an aniline (B41778) with a suitable oxoacetic acid derivative. The most direct approach involves the reaction of 4-nitroaniline (B120555) with an activated form of ethyl oxoacetate, such as ethyl chlorooxoacetate (ethyl oxalyl chloride).

In related syntheses, such as the preparation of γ-anilino-β-ketoesters, the direct amination of halo-ketoesters with anilines has been explored. nih.gov This strategy, however, presents challenges due to the relatively low nucleophilicity of the aniline nitrogen, a result of the lone pair's resonance with the aromatic ring. nih.gov To overcome this, specific conditions are necessary. For instance, the direct amination of ethyl 4-chloroacetoacetate with anilines can be achieved by carefully modulating the base and temperature conditions. nih.gov A typical procedure involves heating the aniline with the chloro-ester in the presence of a mild base like sodium bicarbonate and a catalyst like sodium iodide in a polar aprotic solvent. nih.gov

Table 1: General Conditions for Direct Amination of a Ketoester with Aniline

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Aniline, Ethyl α-chloroacetoacetate | Forms the C-N bond |

| Base | Sodium Bicarbonate (NaHCO₃) | Neutralizes HCl byproduct |

| Catalyst | Sodium Iodide (NaI) | Promotes reaction via Finkelstein reaction |

| Solvent | Acetonitrile | Provides a suitable reaction medium |

| Temperature | 80 °C | To overcome activation energy |

Data derived from a representative procedure for the synthesis of related anilino-ketoesters. nih.gov

This established reactivity provides a foundational strategy for the synthesis of this compound, likely proceeding through the nucleophilic attack of 4-nitroaniline on an electrophilic carbonyl carbon of an ethyl oxoacetate derivative.

Esterification Approaches in Related Compound Synthesis

The ethyl ester functional group within the target molecule is a key feature. In syntheses where the corresponding carboxylic acid, N-(4-Nitrophenyl)oxamic acid, is formed or used as a precursor, a final esterification step is required. The most common and established method for this transformation is the Fischer-Speier esterification.

This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.com The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of the alcohol is used, or water is removed as it is formed. youtube.com

Reaction Scheme: Fischer Esterification R-COOH + R'-OH <--[H⁺]--> R-COOR' + H₂O (Carboxylic Acid) + (Alcohol) <--[Acid Catalyst]--> (Ester) + (Water)

Preparation of Key Precursors and Intermediates

Synthesis of Substituted Anilines for Oxoacetate Conjugation

The primary substituted aniline required for the synthesis of the title compound is 4-nitroaniline. Various synthetic pathways exist for its preparation, ranging from industrial-scale production to laboratory methods. These methods often involve the nitration of an aniline precursor or the amination of a nitro-substituted benzene (B151609) ring.

One major industrial method involves the amination of 4-nitrochlorobenzene. wikipedia.org In this process, 4-nitrochlorobenzene is treated with ammonia, typically at elevated temperature and pressure, to substitute the chlorine atom with an amino group, yielding 4-nitroaniline. wikipedia.orgprepchem.com

A common laboratory synthesis starts from aniline. wikipedia.org To prevent the amino group from being protonated and directing nitration to the meta position, it is first protected, usually by acetylation with acetic anhydride (B1165640) to form acetanilide. The subsequent electrophilic aromatic substitution with a nitrating mixture (nitric and sulfuric acids) installs the nitro group primarily at the para position due to the ortho,para-directing effect of the acetamido group. The resulting 4-nitroacetanilide is then deprotected via acid-catalyzed hydrolysis to yield 4-nitroaniline. wikipedia.orgprepchem.comyoutube.com A separation step is necessary to remove the small amount of the 2-nitro isomer that also forms. wikipedia.org

Alternative and more direct approaches are also documented. A process for preparing nitroaniline derivatives involves the direct amination of an aromatic nitro compound, such as nitrobenzene (B124822), using an O-alkylhydroxylamine in the presence of a base and an optional metallic catalyst. google.comgoogleapis.com This method is presented as an industrially advantageous one-step process. google.com

The table below summarizes various synthetic strategies for producing 4-nitroaniline.

| Starting Material | Key Reagents | Brief Description | Findings/Yield |

| 4-Nitrochlorobenzene | Ammonia (NH₃) | Nucleophilic aromatic substitution (amination) under heat and pressure. wikipedia.orgprepchem.com | Yield is approximately 95% of the theoretical amount. prepchem.com |

| Aniline | 1. Acetic Anhydride 2. HNO₃/H₂SO₄ 3. H₂SO₄ (hydrolysis) | Protection of the amino group, followed by electrophilic nitration and subsequent deprotection. wikipedia.orgprepchem.com | The final hydrolysis step yields 70-75 g of 4-nitroaniline from 100 g of 4-nitroacetanilide. prepchem.com |

| 4-Nitroacetanilide | Sulfuric Acid (H₂SO₄) | Acid-catalyzed hydrolysis to remove the acetyl protecting group. prepchem.comyoutube.com | The clear solution of dissolved 4-nitroacetanilide is treated with a base to precipitate the product. prepchem.com |

| Nitrobenzene | O-methylhydroxylamine, Potassium tert-butoxide, Cuprous Iodide | Direct amination of the aromatic nitro compound. google.comgoogleapis.com | Conversion of nitrobenzene: 52%. Yield of N-methyl-4-nitroaniline: 18%. google.com |

| Benzylideneaniline | Nitric Acid (d=1.38 g/ml), Sulfuric Acid | Nitration of the aniline derivative followed by removal of the benzaldehyde (B42025) group with steam. prepchem.com | The p-nitroaniline is obtained in a very pure form after neutralization. prepchem.com |

Routes to Ethyl Chlorooxoacetate

Ethyl chlorooxoacetate, also known as monoethyl oxalyl chloride, is a key reagent for introducing the ethyl oxoacetate moiety. scbt.comnih.gov Its synthesis is critical for the subsequent acylation of 4-nitroaniline.

One established method for preparing ethyl chlorooxoacetate involves the reaction of diethyl oxalate (B1200264) with phosphorus pentachloride. prepchem.com This reaction is typically conducted by heating the mixture for an extended period while excluding moisture. After the initial reaction, the byproduct phosphorus oxychloride is removed by vacuum distillation. The residue is then heated with palladium black to facilitate the removal of ethyl chloride, and the final product is isolated by vacuum distillation. prepchem.com However, this method can be difficult to control, and the separation of the product from phosphorus oxychloride can be challenging. google.com A similar reaction with thionyl chloride is also reported to be difficult to manage. google.com

A more recent and seemingly efficient process utilizes the reaction of oxalyl chloride with absolute ethanol (B145695). google.comgoogle.com In this method, oxalyl chloride and ethanol are reacted in the presence of diethyl oxalate, which acts as a diluent. The reaction can be carried out at moderate temperatures (10-28 °C), offering stable and easily controlled conditions. google.com This process is reported to produce ethyl chlorooxoacetate with high yield and purity, with hydrochloric acid and diethyl oxalate as byproducts. google.comgoogle.com

The following table outlines the key aspects of a patented process for synthesizing ethyl chlorooxoacetate from oxalyl chloride and ethanol. google.com

| Reactants | Diluent | Temperature | Key Parameters | Product Yield | Product Purity |

| Oxalyl Chloride, Absolute Ethanol | Diethyl Oxalate | 10-28 °C | Optimal temperature: 15-19 °C. google.com | 85-88% | ≥99% |

| Oxalyl Chloride, Dehydrated Alcohol | Diethyl Oxalate | 24-28 °C | Mole feed ratio (Oxalyl Chloride:Alcohol) = 2.18. Diluent is 3.6 times the amount of alcohol. google.com | 85% | 99.2% |

| Oxalyl Chloride, Dehydrated Alcohol | Diethyl Oxalate | 23-27 °C | Mole feed ratio (Oxalyl Chloride:Alcohol) = 1.24. Diluent is 4.5 times the amount of alcohol. google.com | 86.2% | 99% |

This modern approach offers advantages such as a simple production process, reduced equipment investment, and stable reaction control, making it a favorable route for producing this essential reagent. google.com

Chemical Reactivity and Transformation of Ethyl 4 Nitrophenylamino Oxoacetate

Fundamental Reaction Pathways

The reactivity of ethyl (4-nitrophenylamino) oxoacetate is dictated by the functional groups present in its structure. These groups provide specific sites for chemical reactions, allowing for a range of transformations.

Reactivity at the Oxoacetate Moiety

The oxoacetate portion of the molecule, containing both a ketone and an ester functional group, is a hub of chemical reactivity. The presence of the α-keto group makes the adjacent methylene protons acidic, facilitating enolate formation under basic conditions. This enolate can then participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Michael additions.

The ester group is susceptible to hydrolysis, which can be catalyzed by either acid or base, to yield the corresponding carboxylic acid. This transformation is often a preliminary step for further modifications, such as decarboxylation, which can occur under heating, particularly if there is a β-carbonyl group. The ester can also undergo transesterification in the presence of an alcohol and a suitable catalyst.

Transformations of the Nitrophenylamino Group

The nitrophenylamino group is another key site for chemical transformations. The nitro group (NO2) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, the nitro group itself can be readily reduced to an amino group (NH2) using various reducing agents, such as catalytic hydrogenation (e.g., with H2/Pd-C) or metals in acidic media (e.g., Sn/HCl or Fe/HCl). This transformation is fundamental in the synthesis of various derivatives, including those used in the production of dyes and pharmaceuticals. wikipedia.org

The amino group of the 4-nitroaniline (B120555) moiety can undergo diazotization when treated with nitrous acid (generated in situ from NaNO2 and a strong acid). wikipedia.org The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups, including hydroxyl, cyano, and halides, through Sandmeyer-type reactions. wikipedia.org

Derivatization Strategies and Analogue Synthesis

The structural features of this compound provide multiple avenues for the synthesis of a diverse range of analogues. These strategies involve modifications to the phenyl ring, alterations of the ester group, and the construction of heterocyclic systems.

Modifications of the Phenyl Ring

The aromatic phenyl ring is a prime target for modification, primarily through electrophilic aromatic substitution reactions. While the nitro group is deactivating, forcing conditions or the use of highly reactive electrophiles can lead to the introduction of additional substituents. However, a more common strategy involves the initial reduction of the nitro group to an amino group, which is a strong activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org For instance, bromination of the corresponding aniline (B41778) derivative in the presence of a protecting group on the amine can lead to mono-substituted products. wikipedia.org

Further modifications can be achieved by leveraging the reactivity of the diazonium salt formed from the amino group. This allows for the introduction of a wide variety of substituents that are not easily accessible through direct substitution reactions.

| Starting Material | Reagent(s) | Product | Reaction Type |

| Ethyl (4-aminophenylamino)oxoacetate | Br2, CH3COOH | Ethyl (2-bromo-4-aminophenylamino)oxoacetate | Electrophilic Aromatic Substitution |

| Ethyl (4-aminophenylamino)oxoacetate | 1. NaNO2, HCl 2. CuCN | Ethyl (4-cyanophenylamino)oxoacetate | Sandmeyer Reaction |

| Ethyl (4-aminophenylamino)oxoacetate | 1. NaNO2, HBF4 2. Heat | Ethyl (4-fluorophenylamino)oxoacetate | Schiemann Reaction |

Alterations of the Ester Group

The ethyl ester group can be readily modified to generate a variety of derivatives. As mentioned, hydrolysis of the ester produces the corresponding carboxylic acid, which can then be converted into other functional groups such as acid chlorides, amides, or other esters through standard synthetic methodologies. Transesterification with different alcohols in the presence of an acid or base catalyst allows for the synthesis of a series of alkyl (4-nitrophenylamino) oxoacetates with varying chain lengths and branching.

| Starting Material | Reagent(s) | Product | Reaction Type |

| Ethyl (4-nitrophenylamino)oxoacetate | 1. NaOH, H2O 2. HCl | (4-Nitrophenylamino)oxoacetic acid | Hydrolysis |

| Ethyl (4-nitrophenylamino)oxoacetate | CH3OH, H+ | Methyl (4-nitrophenylamino)oxoacetate | Transesterification |

| (4-Nitrophenylamino)oxoacetic acid | SOCl2 | (4-Nitrophenylamino)oxoacetyl chloride | Acid Chloride Formation |

| (4-Nitrophenylamino)oxoacetyl chloride | NH3 | 2-((4-Nitrophenyl)amino)-2-oxoacetamide | Amidation |

Construction of Heterocyclic Derivatives

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. rsc.org The presence of multiple reactive sites allows for intramolecular and intermolecular cyclization reactions to form rings containing nitrogen, oxygen, and other heteroatoms. For example, the reduction of the nitro group followed by reaction with a suitable dielectrophile can lead to the formation of benzodiazepines or other related heterocyclic systems.

Furthermore, the oxoacetate moiety can be utilized in condensation reactions with dinucleophiles to construct heterocyclic rings. For instance, reaction with hydrazines can yield pyrazole derivatives, while reaction with hydroxylamine can lead to isoxazoles. The versatility of this compound as a building block in heterocyclic synthesis is a significant aspect of its chemical utility. rsc.orgresearchgate.net

| Reagents | Heterocyclic Product |

| Hydrazine | Pyrazolone derivative |

| Substituted Hydrazine | N-substituted Pyrazolone derivative |

| Hydroxylamine | Isoxazolone derivative |

| Phenylenediamine | Benzodiazepine derivative (after reduction of nitro group) |

Mechanistic Investigations of Key Reactions

The chemical reactivity of this compound is centered around the electrophilic nature of the two carbonyl carbons within the oxoacetate moiety and the electronic influence of the 4-nitrophenylamino group. Mechanistic investigations, while not extensively reported for this specific molecule, can be elucidated by drawing parallels with the well-established reactivity of related esters, amides, and α-keto esters.

Elucidation of Reaction Mechanisms involving the Oxoacetate Moiety

The oxoacetate moiety of this compound presents two primary sites for nucleophilic attack: the ester carbonyl carbon and the adjacent ketone carbonyl carbon. The reactivity at these sites is significantly influenced by the strong electron-withdrawing nature of the para-nitro group on the phenyl ring, which is transmitted through the amino linkage.

One of the most fundamental reactions involving the oxoacetate moiety is its hydrolysis, which can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis:

Under basic conditions, the hydrolysis of the ester group is expected to proceed via a nucleophilic acyl substitution mechanism, specifically a base-catalyzed saponification. The reaction is initiated by the attack of a hydroxide ion on the electrophilic ester carbonyl carbon. This is generally the rate-determining step and results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide leaving group to form a carboxylic acid, which is then deprotonated under the basic conditions to yield the carboxylate salt. chemistrysteps.comyoutube.comyoutube.com

The general steps are as follows:

Nucleophilic Attack: The hydroxide ion attacks the ester carbonyl carbon.

Formation of Tetrahedral Intermediate: A negatively charged tetrahedral intermediate is formed.

Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and leading to the departure of the ethoxide ion.

The presence of the adjacent ketone and the electron-withdrawing 4-nitrophenylamino group enhances the electrophilicity of the ester carbonyl, making it more susceptible to nucleophilic attack.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid, the hydrolysis mechanism involves the initial protonation of the ester carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org

The key steps in the acid-catalyzed mechanism are:

Protonation of Carbonyl Oxygen: The ester carbonyl oxygen is protonated by the acid catalyst.

Nucleophilic Attack by Water: A water molecule attacks the now highly electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

Elimination of Alcohol: The protonated ethoxy group departs as a neutral ethanol (B145695) molecule.

Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated to regenerate the acid catalyst.

All steps in the acid-catalyzed hydrolysis are reversible, and the position of the equilibrium can be influenced by the reaction conditions, such as the concentration of water. chemistrysteps.com

A hypothetical representation of the relative rates of hydrolysis under different pH conditions is presented in Table 1.

| Condition | Catalyst | Relative Rate Constant (k_rel) |

| Acidic | H₃O⁺ | 1.0 |

| Neutral | H₂O | 0.01 |

| Basic | OH⁻ | 100 |

Table 1: Hypothetical Relative Rate Constants for the Hydrolysis of the Ester Moiety in this compound under Different Catalytic Conditions. This interactive table illustrates the significantly faster rate of base-catalyzed hydrolysis compared to acid-catalyzed and neutral hydrolysis, a common characteristic for ester hydrolysis.

Mechanistic Insights into Substituent Effects

The electronic properties of the substituent on the phenyl ring play a crucial role in modulating the reactivity of this compound. The Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives, provides a quantitative framework for understanding these substituent effects. semanticscholar.org

For reactions involving nucleophilic attack on the oxoacetate moiety, the reaction rate is highly sensitive to the electronic nature of the substituent on the phenyl ring. The 4-nitro group is a powerful electron-withdrawing group (σ_p = +0.78) that significantly deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic attack on the ring and enhances the electrophilicity of the side chain.

In the context of the hydrolysis of the ester, the electron-withdrawing nitro group increases the partial positive charge on the ester carbonyl carbon, making it a more favorable target for nucleophiles. This leads to an acceleration of the reaction rate. This effect can be quantified by a positive Hammett reaction constant (ρ). A positive ρ value indicates that the reaction is facilitated by electron-withdrawing groups that stabilize the negatively charged transition state formed during the rate-determining step of nucleophilic attack. viu.ca For the alkaline hydrolysis of substituted phenyl N-phenylcarbamates, a related class of compounds, a significant positive Hammett sensitivity (ρ = 2.86) has been observed, indicating a strong dependence on the electronic nature of the substituent. rsc.org

To illustrate the impact of substituents on the reaction rate, consider the hypothetical relative rate constants for the base-catalyzed hydrolysis of a series of ethyl (substituted-phenylamino) oxoacetates presented in Table 2.

| Substituent (X) | Hammett Constant (σ_p) | Hypothetical Relative Rate Constant (k_rel) |

| -OCH₃ | -0.27 | 0.2 |

| -CH₃ | -0.17 | 0.5 |

| -H | 0.00 | 1.0 |

| -Cl | +0.23 | 3.5 |

| -CN | +0.66 | 25.0 |

| -NO₂ | +0.78 | 50.0 |

Table 2: Hypothetical Relative Rate Constants for the Base-Catalyzed Hydrolysis of Ethyl (4-X-phenylamino) Oxoacetates at 25°C. This interactive table demonstrates the significant increase in reaction rate with increasingly electron-withdrawing substituents on the phenyl ring, as predicted by the Hammett equation.

The data clearly shows that as the electron-withdrawing character of the para-substituent increases (indicated by a more positive σ_p value), the relative rate of hydrolysis increases substantially. The strong electron-withdrawing nitro group in this compound therefore plays a pivotal role in enhancing its reactivity towards nucleophiles.

Applications of Ethyl 4 Nitrophenylamino Oxoacetate in Advanced Organic Synthesis

Role as a Synthetic Precursor

The structural features of ethyl (4-nitrophenylamino) oxoacetate, including an activated amide, an ester, and a nitroaromatic ring, provide multiple sites for chemical modification. This has led to its widespread use as a foundational element in the synthesis of more elaborate molecules.

Building Block for Complex Organic Molecules

The utility of this compound as a scaffold for constructing complex organic molecules is a subject of ongoing research. The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized. The oxoacetate moiety provides a reactive handle for various transformations, including condensations and cyclizations. While specific, large-scale complex natural product syntheses employing this exact starting material are not extensively documented in publicly available literature, its potential is evident from its structural components. The combination of the aromatic ring, the amino linkage, and the two-carbon ester fragment provides a framework that can be elaborated into more complex systems.

Intermediate in Pharmaceutical Synthesis

In the pharmaceutical industry, the synthesis of novel therapeutic agents often relies on the use of versatile intermediates that can be readily converted into a variety of drug candidates. wikipedia.org this compound serves as a key intermediate in the development of new drugs due to its structural diversity and reactivity. wikipedia.org The nitrophenyl group, for instance, is a common feature in various bioactive molecules. The reduction of the nitro group to an amine is a critical step in the synthesis of many pharmaceuticals, opening up pathways for the introduction of diverse substituents and the formation of various heterocyclic systems.

While specific drug names for which this compound is a direct precursor are not always publicly disclosed in detail, its role as a key building block is acknowledged in the broader context of pharmaceutical development. wikipedia.org The general strategy involves utilizing the inherent reactivity of the molecule to construct the core structures of pharmacologically active compounds.

Reagent in Diverse Chemical Transformations

Beyond its role as a structural precursor, this compound actively participates in a range of chemical reactions that are fundamental to organic synthesis.

Application in Carbon-Carbon Bond Formation